5-Bromo-2-tert-butylphenol (CAS 30715-50-5): Technical Guide
5-Bromo-2-tert-butylphenol (CAS 30715-50-5): Technical Guide
[1][2]
Executive Summary
5-Bromo-2-tert-butylphenol (CAS 30715-50-5) is a specialized halogenated phenolic intermediate used primarily in the synthesis of sterically hindered ligands, pharmaceutical scaffolds, and advanced materials.[1][2][3][4][5] Unlike its more common isomer, 4-bromo-2-tert-butylphenol, the 5-bromo variant offers a unique meta-substitution pattern relative to the hydroxyl group, enabling the construction of asymmetric biaryls and salicylaldimine ligands with specific electronic and steric profiles. This guide details its physicochemical properties, validated synthesis routes, reactivity patterns, and handling protocols.
Part 1: Chemical Identity & Physicochemical Profile
The unique structural feature of 5-bromo-2-tert-butylphenol is the placement of the bromine atom meta to the hydroxyl group and para to the bulky tert-butyl group. This arrangement creates a specific electronic environment where the hydroxyl group remains accessible for functionalization, while the bromine serves as a handle for cross-coupling reactions without steric interference from the tert-butyl group.
Table 1: Physicochemical Properties[2][7]
| Property | Value | Note |
| CAS Registry Number | 30715-50-5 | Verified Identity |
| IUPAC Name | 5-Bromo-2-(1,1-dimethylethyl)phenol | |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| Boiling Point | 107–108 °C @ 4 Torr | Vacuum distillation required [1] |
| Density | 1.349 g/cm³ | @ 25 °C (Predicted) |
| Appearance | Colorless to pale yellow oil/low-melting solid | Oxidizes upon air exposure |
| Solubility | Soluble in DCM, Et₂O, THF, Toluene | Insoluble in water |
| pKa | ~10.5 | Slightly higher than phenol due to alkyl donation |
Part 2: Synthetic Routes & Optimization
The Regioselectivity Challenge
Direct bromination of 2-tert-butylphenol typically yields the 4-bromo isomer (para to the activating -OH group). Accessing the 5-bromo isomer requires a strategy that utilizes the directing effects of a meta-substituted precursor.
Validated Protocol: Alkylation of 3-Bromophenol
The most reliable route involves the Friedel-Crafts alkylation of 3-bromophenol. The hydroxyl group directs the incoming tert-butyl cation to the ortho and para positions. However, the position para to the hydroxyl (position 4) is sterically crowded by the adjacent bromine at position 3 (ortho to the target site). Consequently, alkylation preferentially occurs at position 6 (ortho to OH, para to Br), which, upon renumbering, yields the target 5-bromo-2-tert-butylphenol.
Step-by-Step Methodology
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Reagents:
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Substrate: 3-Bromophenol (1.0 eq)
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Alkylating Agent: Isobutylene gas (excess) or tert-Butyl chloride (1.1 eq)
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Catalyst: Conc. H₂SO₄ (5 mol%) or Amberlyst-15 (heterogeneous)
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Solvent: Dichloromethane (DCM) or neat (if using isobutylene)
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-
Procedure:
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Setup: Charge a flame-dried 3-neck flask with 3-bromophenol and solvent under N₂ atmosphere.
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Activation: Cool to 0 °C and add the acid catalyst dropwise.
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Addition: Slowly introduce isobutylene gas or add tert-butyl chloride dropwise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
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Quench: Pour the reaction mixture into ice-cold NaHCO₃ solution.
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Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.
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Purification: Fractional distillation under reduced pressure (4 Torr) is critical to separate the product from minor regioisomers (e.g., 3-bromo-4-tert-butylphenol).
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Figure 1: Synthetic pathway leveraging the directing effects of 3-bromophenol to achieve the 5-bromo substitution pattern.
Part 3: Reactivity & Functionalization
5-Bromo-2-tert-butylphenol serves as a versatile linchpin in organic synthesis. Its dual functionality allows for orthogonal derivatization: the phenolic oxygen can be protected or alkylated, while the aryl bromide undergoes metal-catalyzed cross-coupling.
Key Transformations
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Suzuki-Miyaura Coupling:
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The sterically encumbered tert-butyl group is distant enough (para) from the bromine (meta) to allow efficient oxidative addition of Palladium catalysts.
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Application: Synthesis of biaryl ligands for asymmetric catalysis.
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Lithium-Halogen Exchange:
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Treatment with n-BuLi or t-BuLi generates the aryllithium species.
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Note: The phenolic proton must be removed first (requiring 2 equivalents of base) or protected as a silyl ether (e.g., TBS) prior to lithiation.
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Salicylaldimine (Salen) Ligand Synthesis:
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Formylation (Riemer-Tiemann or Vilsmeier-Haack) typically occurs ortho to the hydroxyl group (position 6).
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This yields 3-tert-butyl-6-bromo-2-hydroxybenzaldehyde derivatives, precursors to chiral Salen catalysts.
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Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the core scaffold.
Part 4: Applications in Drug Discovery & Material Science
Pharmacophore Development
The 2-tert-butylphenol moiety is a known antioxidant pharmacophore (mimicking BHT). Introducing a bromine at the 5-position allows medicinal chemists to link this antioxidant unit to larger bioactive scaffolds, potentially conferring neuroprotective or anti-inflammatory properties [2].
Ligand Design for Catalysis
This compound is a precursor to "nonsymmetrical" Salen ligands. By coupling 5-bromo-2-tert-butylphenol derivatives with diamines, researchers create catalysts with tunable steric walls. The bromine atom allows for late-stage electronic tuning of the catalyst via cross-coupling, altering the Lewis acidity of the metal center.
Part 5: Handling, Safety, & Stability
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling: Always handle in a fume hood. Wear nitrile gloves and chemical safety goggles.
Storage & Stability
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Oxidation Sensitivity: Like many electron-rich phenols, the compound can oxidize to quinones upon prolonged exposure to air and light, turning from colorless to pink/brown.
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Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
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ChemicalBook. (n.d.). 5-Bromo-2-tert-butylphenol Properties and Boiling Point Data. Retrieved from
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Allinger, N. L., et al. (1971).[7] Conformational Analysis. LXXIV. Studies on Phenol and Anisole. The Journal of Organic Chemistry, 36(19). (Discusses the synthesis and NMR characterization of 5-bromo-2-tert-butylphenol).
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BenchChem. (2025). Regioselectivity of Phenol Alkylation and Bromination. Retrieved from
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- 3. 5-BROMO-2-TERT-BUTYLPHENOL CAS#: 30715-50-5 [chemicalbook.com]
- 4. 5-bromo-2-cyclopropoxypyrimidine | CAS#:1209458-76-3 | Chemsrc [chemsrc.com]
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